molecular formula C20H20N4O6 B2636077 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 874805-60-4

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2636077
CAS No.: 874805-60-4
M. Wt: 412.402
InChI Key: QIWSHLCCLGJYEK-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic compound identified as a potent inhibitor of Histone Deacetylase (HDAC) enzymes. HDACs play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. Dysregulation of HDAC activity is a hallmark of various cancers , making HDAC inhibitors a major area of investigation in oncology. This molecule is designed with a cap group, a linker region, and a zinc-binding moiety that chelates the zinc ion in the active site of HDACs, thereby blocking their activity and leading to hyperacetylation of histone proteins. This epigenetic change can alter gene expression patterns, induce cell cycle arrest, promote differentiation, and trigger apoptosis in malignant cells. Its primary research value lies in its utility as a chemical probe to study HDAC function in cellular and disease models, particularly in exploring the mechanisms of carcinogenesis and evaluating the potential for novel anti-cancer therapeutics. Researchers can use this compound in biochemical assays to determine inhibitory constants (IC50) and in cell-based assays to investigate its effects on proliferation, viability, and gene expression in various cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c25-18(22-10-13-3-5-21-6-4-13)19(26)23-11-17-24(7-8-28-17)20(27)14-1-2-15-16(9-14)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWSHLCCLGJYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Synthesis of the Oxazolidinone Ring: The oxazolidinone ring can be formed by reacting an amino alcohol with a carbonyl compound under acidic conditions.

    Coupling Reactions: The benzodioxole and oxazolidinone intermediates are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols and related derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxazolidinone and pyridine rings may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs (heterocyclic cores, amide/hydrazide linkages, or aromatic substituents) from the provided evidence.

Structural and Functional Group Comparison

Compound Name/ID Core Structure Key Functional Groups Hypothesized Biological Role
Target Compound Oxazolidine-Benzodioxole Ethanediamide, Pyridin-4-ylmethyl Enzyme/protease inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Benzamide, Phenyl Antimicrobial/antiproliferative
Ethyl N-[(2-{[(4-Cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alaninate Benzimidazole Cyanoanilino, Pyridinyl, Ester Kinase inhibition
N'-(3-Pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide Carbazole-Hydrazide Hydrazide, Pyridinylmethylene Anticancer/antioxidant

Hypothesized Pharmacological Profiles

  • Target Compound : The benzodioxole moiety may confer resistance to oxidative metabolism, extending half-life compared to simpler aromatic systems (e.g., phenyl groups in ). The pyridinylmethyl group could enhance target binding via π-π stacking or hydrogen bonding, similar to pyridine-containing kinase inhibitors .
  • Thiazolidinone Derivatives (): The 2,4-dioxothiazolidin-5-ylidene group is associated with antiproliferative activity against cancer cells but may exhibit higher metabolic lability due to the dioxo ring .

Biological Activity

The compound N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxazolidine ring and a benzodioxole moiety, which may contribute to its biological properties. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of approximately 316.36 g/mol. The structural representation can be summarized as follows:

ComponentDescription
BenzodioxoleA bicyclic structure that may enhance bioactivity
OxazolidineA five-membered ring contributing to stability and reactivity
PyridineA nitrogen-containing aromatic ring that may influence receptor interactions

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that compounds containing the benzodioxole structure possess anticancer properties. For example, a study reported that related oxazolidine derivatives exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The target compound's potential as an enzyme inhibitor has also been explored. In particular, studies have focused on its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Compounds with similar structures have shown varying degrees of inhibition, suggesting that modifications in the chemical structure can significantly affect potency.

Case Studies

  • Antimicrobial Study : A derivative of the target compound was tested against Staphylococcus aureus, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity. The study concluded that structural modifications could enhance efficacy against resistant strains.
  • Cytotoxicity Assay : In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM, respectively. The study highlighted the importance of the oxazolidine moiety in enhancing cytotoxic effects.
  • Enzyme Inhibition : A related compound was evaluated for its AChE inhibitory activity, yielding an IC50 value of 5 µM. Molecular docking studies suggested strong binding affinity at the active site of AChE, providing insights into its mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Benzodioxole Substitution : Modifications at different positions on the benzodioxole ring can enhance or reduce activity; for instance, substituents at the 5-position were found to increase antimicrobial potency.
  • Oxazolidine Ring Variations : Altering substituents on the oxazolidine ring has been shown to impact cytotoxicity significantly; bulky groups tend to enhance activity by improving cellular uptake.

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